molecular formula C17H13NO B162275 (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol CAS No. 134746-11-5

(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol

Cat. No.: B162275
CAS No.: 134746-11-5
M. Wt: 247.29 g/mol
InChI Key: DLUVDUDDNZLZCS-KDFWHVBTSA-N
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Description

(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol is a benzazocine derivative characterized by a 10-membered heterocyclic ring system containing nitrogen and oxygen atoms. Its structure features a phenyl substituent at the 2-position, hydroxyl group at the 8-position, and three double bonds in the Z-configuration (at positions 2, 4, and 6). Its stereoelectronic properties, such as conjugation across the double bonds and hydrogen-bonding capability from the hydroxyl group, influence its reactivity and interactions with biological targets.

Properties

CAS No.

134746-11-5

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol

InChI

InChI=1S/C17H13NO/c19-15-10-11-17-14(12-15)8-4-5-9-16(18-17)13-6-2-1-3-7-13/h1-12,19H/b5-4-,8-4?,9-5?,14-8-,16-9-,18-16?,18-17?

InChI Key

DLUVDUDDNZLZCS-KDFWHVBTSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O

Isomeric SMILES

C1=CC=C(C=C1)/C/2=C/C=C\C=C/3\C=C(C=CC3=N2)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O

Synonyms

hypodematine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol can be compared to related benzazocine and spirocyclic derivatives. Below is an analysis based on synthesis, spectroscopic data, and reactivity:

Table 1: Comparative Analysis of Structural Features

Compound Name Core Structure Substituents Key Functional Groups
This compound Benzazocine Phenyl (C2), hydroxyl (C8) N, O, conjugated double bonds
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Dimethylamino-phenyl, benzothiazole N, O, spiro junction, ketone
8-(2-hydroxy-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane 2-hydroxyphenyl, benzothiazole N, O, hydroxyl, ketone

Key Findings

Synthetic Routes :

  • The target compound’s synthesis likely involves cyclization of precursor amines or ketones, similar to the spirocyclic compounds described in . However, its stereoselective formation of Z-configured double bonds requires specialized catalysts or photochemical methods, unlike the spiro compounds’ straightforward condensation reactions .
  • Spiro derivatives in were synthesized via reactions involving 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazole-containing imines, followed by pyrrolidine-mediated ring expansion .

Spectroscopic Characterization :

  • This compound would exhibit distinct UV-Vis absorption bands (e.g., ~250–300 nm) due to extended conjugation, differing from the benzothiazole-containing spiro compounds (λmax ~350 nm) .
  • Infrared (IR) spectra of the hydroxyl group in the target compound would show a broad O–H stretch (~3200–3600 cm<sup>−1</sup>), contrasting with the ketone C=O stretches (~1700 cm<sup>−1</sup>) in spiro derivatives .

Spiro compounds in were explored for their rigid, three-dimensional structures in catalysis or as ligands, whereas benzazocines like the target compound are studied for opioid receptor modulation due to their alkaloid-like frameworks.

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